Lactone DAAA: ANDEN-Phenyl Outperforms DACH-Phenyl by 29.5% ee and 67 Percentage Points in Yield
In a direct head-to-head ligand screen for Pd-catalyzed DAAA of δ-valerolactone-derived α-aryl-β-oxo-allyl ester (2,4,6-trimethoxyphenyl substituent), (R,R)-ANDEN-phenyl Trost (L4) delivered the allylated product in 85% isolated yield and 99.5% ee, whereas (R,R)-DACH-phenyl Trost (L3) gave only 18% yield and 70% ee under identical conditions [1]. PHOX-type ligands L1 and L2 performed even worse (24% and 36% ee, respectively), confirming the unique advantage of the ANDEN-phenyl scaffold for this substrate class [1].
| Evidence Dimension | Enantioselectivity (ee) and isolated yield in Pd-catalyzed DAAA |
|---|---|
| Target Compound Data | (R,R)-ANDEN-phenyl Trost (L4): 85% yield, 99.5% ee |
| Comparator Or Baseline | (R,R)-DACH-phenyl Trost (L3): 18% yield, 70% ee; (S)-t-Bu-PHOX (L1): 24% ee; (S)-i-Pr-PHOX (L2): 36% ee |
| Quantified Difference | Δee = +29.5% vs. DACH-phenyl; Δyield = +67 percentage points vs. DACH-phenyl |
| Conditions | 1,4-Dioxane, 40 °C, 2.5 mol% Pd₂(dba)₃, 7.5 mol% ligand, δ-valerolactone-derived α-(2,4,6-trimethoxyphenyl)-β-oxo-allyl ester substrate |
Why This Matters
This demonstrates that for sterically hindered lactone substrates, ANDEN-phenyl is not merely an alternative but the enabling ligand—DACH-phenyl is effectively non-viable for this transformation, making ANDEN-phenyl the only rational procurement choice for this reaction class.
- [1] James, J.; Guiry, P. J. Highly Enantioselective Construction of Sterically Hindered α-Allyl-α-Aryl Lactones via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Catal. 2017, 7, 1397–1402 (Table 1, entries 1–4). View Source
